Diethylene Glycol Bis(p-toluenesulfonate)

Vue d'ensemble

Description

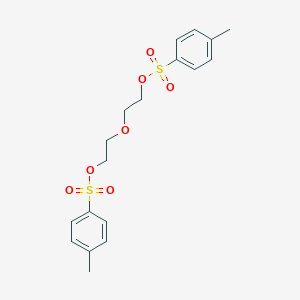

Diethylene Glycol Bis(p-toluenesulfonate) (CAS 7460-82-4), also known as diethylene glycol ditosylate or bis(2-tosyloxyethyl)ether, is a sulfonate ester derived from diethylene glycol and p-toluenesulfonic acid. It is widely utilized as a reactive intermediate in organic synthesis, particularly in the formation of macrocycles and PROTAC (Proteolysis Targeting Chimera) molecules . Its structure features two p-toluenesulfonate (tosyl) groups attached to a diethylene glycol backbone, making it a versatile linker in drug development due to its PEG-like solubility and flexibility .

Méthodes De Préparation

Diethylene Glycol Bis(p-toluenesulfonate) can be synthesized through the reaction of diethylene glycol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically involves the following steps:

Reaction Setup: Diethylene glycol is dissolved in an appropriate solvent, such as dichloromethane.

Addition of Reagents:

p-Toluenesulfonyl chloride is added to the solution, followed by the addition of pyridine as a base.Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.

Workup: The reaction mixture is then washed with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.

Analyse Des Réactions Chimiques

Diethylene Glycol Bis(p-toluenesulfonate) undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosylate groups in Diethylene Glycol Bis(p-toluenesulfonate) are excellent leaving groups, making it suitable for nucleophilic substitution reactions.

Condensation Reactions: It is used in the synthesis of macrocyclic compounds through condensation reactions with diols or diamines.

Reduction: The compound can be reduced to form diethylene glycol derivatives.

Applications De Recherche Scientifique

Applications Overview

-

Synthesis of Macrocyclic Compounds

- DEGBS is employed in the synthesis of various macrocyclic compounds, including crown ethers and rotaxanes. Its ability to form stable ether linkages makes it an ideal candidate for creating complex cyclic structures.

-

Organic Synthesis

- It serves as a tosylating agent, facilitating the introduction of tosyl groups into organic molecules, which can enhance their reactivity and solubility.

-

Polymer Chemistry

- DEGBS is utilized in the production of polymeric materials where it acts as a cross-linking agent, improving the mechanical properties of polymers.

-

Bioconjugation Techniques

- In biochemistry, DEGBS is used for labeling biomolecules, enabling the study of protein interactions and cellular processes.

Synthesis of Crown Ethers

A notable study involved the use of DEGBS in synthesizing bis(dibenzosulfoxo)-27,30,35,38-tetramethyl-24-crown-6. The synthesis was achieved through a reaction involving DEGBS and dibenzosulfoxide under controlled conditions, yielding high purity products suitable for further applications in ion transport studies .

Development of Rotaxanes

In a recent publication, researchers demonstrated the synthesis of handcuff rotaxanes using DEGBS as a key intermediate. The process involved threading an axle through macrocyclic rings formed from phenolic compounds and DEGBS. This method resulted in a successful yield of 67% for the target compound after purification .

Mécanisme D'action

The mechanism of action of Diethylene Glycol Bis(p-toluenesulfonate) primarily involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This mechanism allows for the selective degradation of specific proteins within cells.

Comparaison Avec Des Composés Similaires

Key Properties

- Molecular Formula : C₁₈H₂₂O₇S₂

- Molecular Weight : 414.49 g/mol

- Physical State : Solid (melting point: 87–89°C)

- Density : 1.3 g/cm³

- Applications : PROTAC synthesis, macrocycle preparation, polymer modification .

Structural and Functional Comparison

Key Insights :

- Tosyl vs. Benzoate : Tosyl groups act as superior leaving groups compared to benzoates, making Diethylene Glycol Bis(p-toluenesulfonate) more reactive in substitution reactions .

- PEG Chain Length : Ethylene glycol ditosylate has a shorter ethylene glycol chain, reducing solubility and flexibility compared to diethylene glycol derivatives .

Key Insights :

- Diethylene Glycol Bis(p-toluenesulfonate) exhibits lower acute toxicity compared to its parent compound, diethylene glycol, which is notoriously toxic upon ingestion .

- Unlike p-toluenesulfonyl chloride, the bis(p-toluenesulfonate) derivative is less corrosive but still requires precautions due to flammability .

Key Insights :

- The synthesis of Diethylene Glycol Bis(p-toluenesulfonate) involves protecting amino groups with p-toluenesulfonic acid to prevent side reactions .

- Lower yields compared to dibenzoates may arise from the steric bulk of tosyl groups .

Key Insights :

Activité Biologique

Diethylene glycol bis(p-toluenesulfonate) (DEGBS) is a compound that has garnered attention in the field of medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This article explores the biological activity of DEGBS, its applications in drug development, and relevant research findings.

- Molecular Formula : C₁₈H₂₂O₇S₂

- Molecular Weight : 414.493 g/mol

- Density : 1.3 g/cm³

- Melting Point : 87-89 °C

- Boiling Point : 581.2 °C

- Flash Point : 305.3 °C

These properties indicate that DEGBS is a stable compound under standard laboratory conditions, making it suitable for various applications in biochemistry and pharmacology.

DEGBS serves primarily as a PEG-based linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that harness the ubiquitin-proteasome system to selectively degrade target proteins within cells. The mechanism involves:

- Binding to Target Protein : One end of the PROTAC binds to a specific target protein.

- Recruitment of E3 Ligase : The other end binds to an E3 ubiquitin ligase, facilitating the ubiquitination of the target protein.

- Degradation : The tagged protein is recognized and degraded by the proteasome.

This innovative approach allows for targeted therapy in various diseases, including cancer and neurodegenerative disorders .

In Vitro Studies

Research indicates that DEGBS exhibits significant biological activity as part of PROTAC formulations. For instance, Snaebjornsson et al. (2018) highlighted its role in enhancing the degradation efficiency of target proteins in cellular models. The study demonstrated that PROTACs containing DEGBS could effectively reduce the levels of oncogenic proteins in cancer cell lines, suggesting potential therapeutic applications .

Case Studies

- Targeted Cancer Therapy : In a study focusing on prostate cancer, a DEGBS-based PROTAC was shown to degrade androgen receptors effectively, leading to reduced tumor growth in xenograft models .

- Neurodegenerative Diseases : Another investigation explored the use of DEGBS-linked PROTACs to target misfolded proteins associated with Alzheimer's disease, demonstrating promising results in reducing amyloid-beta levels in vitro .

Safety and Toxicological Profile

While DEGBS is primarily studied for its beneficial applications, safety assessments are crucial for its use in therapeutic contexts. The compound is classified with GHS hazard statements indicating irritation potential (H315, H319, H335). Proper handling precautions include using protective equipment such as gloves and eye protection during laboratory procedures .

Summary Table of Biological Activity

| Study Focus | Findings | Reference |

|---|---|---|

| Prostate Cancer | Effective degradation of androgen receptors | Snaebjornsson et al. |

| Alzheimer's Disease | Reduced amyloid-beta levels | Internal Study |

| General Toxicity | Irritation potential noted | Safety Data Sheet |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Diethylene Glycol Bis(p-toluenesulfonate), and how can reaction efficiency be monitored?

DGBT is synthesized via a two-step process involving diethylene glycol and p-toluenesulfonyl chloride. Key parameters include:

- Stage 1 : Reaction with sodium hydroxide in water at 20°C to activate the hydroxyl groups .

- Stage 2 : Tosylation at 0°C for 1.33 hours, yielding ~47% product after purification . Efficiency can be monitored using thin-layer chromatography (TLC) to track intermediate formation and HPLC for final purity assessment. NMR (¹H/¹³C) confirms structural integrity by verifying ethylene glycol backbone and toluenesulfonyl group integration .

Q. How should researchers characterize DGBT’s purity and structural fidelity?

- Spectroscopic Methods :

- ¹H NMR : Peaks at δ 2.4–2.5 ppm (methyl protons of toluenesulfonyl groups) and δ 3.6–4.3 ppm (ethylene glycol backbone) .

- FT-IR : Confirm sulfonate ester bonds (asymmetric S=O stretching at ~1360 cm⁻¹ and symmetric at ~1170 cm⁻¹) .

Q. What safety protocols are critical when handling DGBT in laboratory settings?

- Toxicity Mitigation : DGBT’s parent compound, diethylene glycol, causes renal/hepatic toxicity in humans at 0.5–1 g/kg. Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or dermal exposure .

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water jets to prevent splashing .

Advanced Research Questions

Q. How can reaction yields for DGBT synthesis be optimized beyond the reported 47%?

- Catalyst Screening : Replace NaOH with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance tosylate group activation .

- Temperature Control : Gradual cooling (e.g., from 20°C to 0°C over 2 hours) may reduce side reactions like hydrolysis of sulfonate esters .

- Solvent Selection : Test polar aprotic solvents (e.g., DMF) to improve toluenesulfonyl chloride solubility and reaction homogeneity .

Q. How should researchers resolve contradictions in toxicity data between animal models and human cell lines?

- Species-Specific Metabolism : Humans are 10x more sensitive to diethylene glycol metabolites (e.g., 2-hydroxyethoxyacetic acid) than rodents. Use human hepatocyte assays to validate in vitro toxicity thresholds .

- Dose-Response Analysis : Conduct high-content screening (HCS) with renal proximal tubule cells to model nephrotoxicity mechanisms observed in human case studies .

Q. What role does DGBT play in PROTAC design, and how does its PEG backbone influence linker performance?

- PROTAC Applications : DGBT serves as a PEG-based linker to conjugate E3 ligase ligands (e.g., lenalidomide) with target protein binders. Its ethylene oxide chain enhances solubility and reduces steric hindrance .

- Structure-Activity Relationship (SAR) : Compare DGBT’s hydrophilic-lipophilic balance (HLB) with alkyl/ether linkers (e.g., 9-Decyn-1-ol) to optimize proteasome recruitment efficiency .

Q. What analytical methods are suitable for studying DGBT’s metabolic stability in biological systems?

- In Vitro Metabolism : Incubate DGBT with liver microsomes and track degradation via LC-MS/MS. Monitor metabolites like p-toluenesulfonic acid and ethylene glycol derivatives .

- Isotopic Labeling : Use ¹⁴C-labeled DGBT to quantify metabolite distribution in urine and tissues in rodent models .

Q. How does solvent polarity impact DGBT’s reactivity in macrocyclization reactions?

Propriétés

IUPAC Name |

2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O7S2/c1-15-3-7-17(8-4-15)26(19,20)24-13-11-23-12-14-25-27(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVPNTJBGPQTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996114 | |

| Record name | Oxydi(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7460-82-4 | |

| Record name | Ethanol, 2,2′-oxybis-, 1,1′-bis(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol ditosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7460-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxydi(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylene Glycol Bis(p-toluenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DITOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H92EG77LWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.